Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate
Description
Conformational Analysis and Spatial Arrangements
The three-dimensional arrangement of this compound exhibits significant conformational flexibility due to the presence of multiple rotatable bonds within the molecular framework. The carbamate protecting group adopts preferential orientations that minimize steric hindrance with neighboring functional groups while maintaining optimal electronic interactions. The phenyl and methoxy-substituted aminophenyl rings attached to the central nitrogen atom can rotate independently, generating multiple conformational states that contribute to the compound's dynamic behavior in solution.
The amino group substituent on the methoxyphenyl ring introduces hydrogen bonding capabilities that may influence intramolecular interactions and affect the preferred conformational states. These stereochemical considerations become particularly important when evaluating the compound's potential binding interactions with biological targets, as the spatial arrangement of functional groups directly impacts molecular recognition processes. The compound lacks defined stereogenic centers, indicating that stereoisomerism does not contribute to structural complexity, simplifying analytical characterization and synthetic preparation procedures.
| Structural Component | Chemical Environment | Functional Contribution |
|---|---|---|
| Benzyl Carbamate | Aromatic ester linkage | Protecting group functionality |
| Central Ethyl Ketone | Aliphatic carbonyl | Electrophilic reaction site |
| Phenyl Substituent | Aromatic nitrogen attachment | Electronic modulation |
| Methoxyphenyl Group | Substituted aromatic ring | Electron donation and polarity |
| Amino Functionality | Primary amine on aromatic ring | Hydrogen bonding capacity |
Properties
IUPAC Name |
benzyl N-[2-(N-(2-amino-4-methoxyphenyl)anilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-19-12-13-21(20(24)14-19)26(18-10-6-3-7-11-18)22(27)15-25-23(28)30-16-17-8-4-2-5-9-17/h2-14H,15-16,24H2,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJGSHPPZVKMNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(C2=CC=CC=C2)C(=O)CNC(=O)OCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801120871 | |
| Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381947-84-7 | |
| Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381947-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(2-amino-4-methoxyphenyl)phenylamino]-2-oxoethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801120871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other compounds with a 2-aminothiazole scaffold, which are known to have broad pharmacological activity.
Biological Activity
Benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes an amino group and a methoxy-substituted phenyl moiety. The following sections provide an overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic properties.
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.45 g/mol
- CAS Number : 1381947-84-7
Antimicrobial Activity
Recent studies have indicated that compounds similar to benzyl carbamates exhibit significant antimicrobial properties. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.625–6.25 µg/mL against multidrug-resistant strains of Mycobacterium tuberculosis . Although specific data on this compound is limited, the structural similarities suggest potential efficacy against various bacterial strains.
Anti-inflammatory Properties
The anti-inflammatory activity of carbamates has been documented in several studies. The presence of the methoxy group in the structure may enhance the compound's ability to inhibit inflammatory pathways. A related benzyl carbamate was noted for its high anti-inflammatory effectiveness . This suggests that this compound could also possess similar properties, warranting further investigation.
Cytotoxicity and Cancer Research
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. A study indicated that certain benzyl carbamates exhibited moderate cytotoxicity against A549 cell lines . The cytotoxic effects were linked to the structural features of these compounds, particularly their ability to interact with cellular targets involved in proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Cytotoxicity | Significant |
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various carbamate derivatives, which highlighted their potential as antitubercular agents. The study found that modifications to the phenolic structure significantly influenced biological activity, emphasizing the importance of chemical structure in drug design .
In another research effort focusing on antiviral activity, compounds similar to benzyl carbamate showed promising results against Hepatitis B virus (HBV). These compounds were evaluated for their cytotoxicity and efficacy, revealing a favorable selectivity index (SI), indicating their potential as therapeutic agents with minimal side effects .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitubercular Activity
Recent studies have highlighted the antitubercular properties of benzyl carbamate derivatives. For instance, a series of 3-amino-5-benzylphenol derivatives, including benzyl carbamate, demonstrated potent inhibitory activity against Mycobacterium tuberculosis strains. The most effective compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL, indicating their potential as new antitubercular agents .
Case Study: Efficacy in Mouse Models
In vivo studies using a mouse model infected with M. tuberculosis showed that specific benzyl carbamate derivatives significantly reduced bacterial loads in lungs and spleens after oral administration. Compound 3l , for example, achieved a notable reduction in bioluminescence intensity, suggesting its effectiveness in treating tuberculosis .
Organic Synthesis Applications
2. Reaction with Glyoxal
Benzyl carbamate has been utilized in organic synthesis, particularly in the acid-catalyzed condensation reaction with glyoxal. Research indicates that this reaction can yield complex heterocycles and other valuable compounds. The study found that solvents like acetonitrile significantly enhance the reaction's efficiency, leading to the formation of various condensation products .
Table 1: Condensation Products of Benzyl Carbamate with Glyoxal
| Solvent | Reaction Yield (%) | Comments |
|---|---|---|
| Acetonitrile | High | Best solvent for condensation |
| DMSO | Low | Deactivates the condensation process |
| Water | Very Low | Poor solvent for the reaction |
Material Science Applications
3. Electrospinning for Membrane Production
Benzyl carbamate derivatives have also been explored in material science, particularly in the electrospinning process to create cellulose membranes. These membranes showed preferential permeation properties and enhanced binding energy for certain drugs, indicating their potential use in drug delivery systems .
Case Study: Membrane Characterization
A study on cellulose benzyl carbamate membranes demonstrated their ability to selectively permeate (S)-NET (a drug), showcasing their application in biomedical fields where targeted drug delivery is crucial .
Comparison with Similar Compounds
4-Chloro-2-{[(Substituted Phenyl)amino]carbonyl}phenyl Alkyl Carbamates
Compounds such as 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i, 5a–i, 6a–i) share the carbamate and arylaminocarbonyl backbone but differ in substituents (e.g., chloro, dichlorophenyl) . These analogues exhibit higher lipophilicity (log k values determined via HPLC) compared to the target compound due to halogen substituents, which may enhance membrane permeability .
Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl}carbamate
Unlike the target compound, it demonstrates reactivity in forming peptide bonds, highlighting functional versatility in derivatization .
Ethyl (2-amino-4-((4-fluorobenzyl)amino)phenyl)carbamate (L1)
This structural variation may influence binding affinity to mycobacterial targets, suggesting divergent therapeutic applications .
Benzyl (4-(2-bromoacetyl)phenyl)carbamate
This analogue (CAS: 157014-41-0) introduces a bromoacetyl group, enhancing electrophilicity for nucleophilic substitution reactions . Its molecular weight (348.19 g/mol) is lower than the target compound, reflecting differences in functional complexity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing benzyl (2-((2-amino-4-methoxyphenyl)(phenyl)amino)-2-oxoethyl)carbamate?
- Methodological Answer : The compound can be synthesized via carbamate-protected amine coupling reactions. For example, standard amine-acid coupling (e.g., using Phth-Phe-OH) is a reliable method, as demonstrated in similar carbamate derivatives with yields up to 79% . Key steps include:
- Activation of the carboxylic acid group using coupling agents like DCC or HOBt.
- Protection of the amino group with a benzyloxycarbonyl (Cbz) group to prevent side reactions.
- Deprotection under controlled hydrogenation (e.g., Pd/C) or acidic conditions.
- Data Table :
| Reaction Type | Yield | Key Reagents | Reference |
|---|---|---|---|
| Amine-acid coupling | 79% | Phth-Phe-OH, DCC | |
| Carbamate protection | ~70-85% | Benzyl chloroformate |
Q. How is the compound characterized after synthesis?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy, carbamate, and aromatic protons. For example, the methoxy group (4-OCH₃) typically appears as a singlet near δ 3.8 ppm.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₂N₃O₄: 404.16 g/mol).
- X-ray Crystallography : Used for absolute configuration determination in related carbamates .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer : Yield optimization involves:
- Temperature Control : Reactions performed at 0–25°C minimize side-product formation during coupling .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd/CaCO₃) improve deprotection efficiency .
- Purification Strategies : Gradient column chromatography (e.g., hexane/EtOAc) enhances purity.
- Case Study : A carbamate derivative synthesized via TFA-mediated deprotection achieved >90% purity after optimization .
Q. What computational approaches predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock assess binding affinity to targets (e.g., HIV protease, as seen in adamantane-carbamate analogs) .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to identify key interactions (e.g., hydrogen bonding with catalytic aspartate residues) .
Q. How can contradictory biological activity data (e.g., antiviral vs. anticancer effects) be resolved?
- Methodological Answer :
- Comparative Assays : Test the compound against multiple cell lines (e.g., HIV-infected vs. cancer cells) under standardized conditions .
- Pathway Analysis : Use transcriptomics to identify differentially expressed genes (e.g., apoptosis markers like Bax/Bcl-2) to clarify mechanisms .
- Data Contradiction Example : A carbamate analog inhibited HIV protease (IC₅₀ = 0.8 µM) but also induced apoptosis in HeLa cells (EC₅₀ = 5 µM), suggesting dual targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
